JW 480
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JW 480 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
JW 480 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
JW 480 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the activity and inhibition of serine hydrolases.
Biology: Helps in understanding the role of KIAA1363 in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in reducing tumor growth and metastasis.
Industry: May be used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
JW 480 exerts its effects by selectively inhibiting the enzyme KIAA1363. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced levels of monoalkylglycerol ethers (MAGEs), which are involved in cancer cell survival and proliferation. The compound’s action on KIAA1363 impairs cancer cell migration, invasion, and growth .
Comparison with Similar Compounds
Similar Compounds
CTK7A: Another inhibitor of KIAA1363 with similar applications in cancer research.
HIF-2α-IN-8: Inhibits a different target but is used in similar research contexts.
Tilorone dihydrochloride: A broad-spectrum antiviral agent with different mechanisms but comparable research applications.
Uniqueness
JW 480 is unique in its high selectivity and potency for KIAA1363, making it a valuable tool for studying this specific enzyme’s role in disease. Its ability to significantly impair cancer cell functions sets it apart from other inhibitors with broader or less potent effects .
Properties
IUPAC Name |
(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNJGBMWAZRVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354359-53-7 | |
Record name | 1354359-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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